molecular formula C20H32N4O3 B7016063 N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide

N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide

Cat. No.: B7016063
M. Wt: 376.5 g/mol
InChI Key: HVWJXZPGZZNMNP-UHFFFAOYSA-N
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Description

N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a 3-methylbutoxy group and a piperidine ring fused with an oxane moiety, making it a complex molecule with diverse reactivity and functionality.

Properties

IUPAC Name

N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3/c1-15(2)10-13-27-19-9-8-18(22-23-19)21-20(25)24-11-5-6-16(14-24)17-7-3-4-12-26-17/h8-9,15-17H,3-7,10-14H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWJXZPGZZNMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=NN=C(C=C1)NC(=O)N2CCCC(C2)C3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be synthesized through a cyclization reaction with hydrazine.

    Substitution with 3-Methylbutoxy Group: The pyridazine ring is then functionalized with a 3-methylbutoxy group using nucleophilic substitution reactions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized separately through a series of cyclization reactions involving appropriate amines and carbonyl compounds.

    Formation of the Oxane Moiety: The oxane ring is introduced via cyclization reactions involving diols and appropriate leaving groups.

    Coupling Reactions: Finally, the pyridazine and piperidine-oxane moieties are coupled together using amide bond formation techniques, typically involving coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed on the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 3-methylbutoxy group, where the alkoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions suggests it could be modified to enhance its activity or reduce toxicity, making it a potential lead compound for therapeutic agents.

Industry

In industrial applications, the compound could be used in the synthesis of advanced materials or as a precursor for the production of specialty chemicals. Its complex structure and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(3-methylbutoxy)pyridazin-3-yl]-3-(oxan-2-yl)piperidine-1-carboxamide is unique due to its specific combination of a pyridazine ring with a 3-methylbutoxy group and a piperidine ring fused with an oxane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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